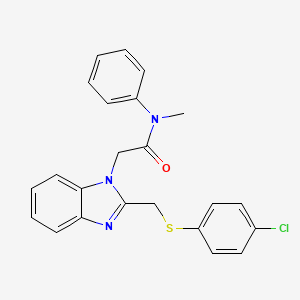![molecular formula C16H16Cl2O3S B3036374 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol CAS No. 339276-82-3](/img/structure/B3036374.png)
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol
概要
説明
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a sulfonyl group attached to a chlorobenzyl moiety, along with a chlorophenyl group and a propanol backbone. Its molecular formula is C16H15Cl2O3S.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-chlorophenylpropanol under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The chlorobenzyl and chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a sulfide derivative.
Substitution: Formation of substituted benzyl or phenyl derivatives.
科学的研究の応用
1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The chlorobenzyl and chlorophenyl groups may also contribute to its binding affinity and specificity .
類似化合物との比較
- 1-[(4-Chlorobenzyl)sulfonyl]-2-(4-chlorophenyl)-2-propanol
- 1-[(4-Chlorobenzyl)sulfonyl]-2-(3-chlorophenyl)-2-propanol
Comparison: 1-[(4-Chlorobenzyl)sulfonyl]-2-(2-chlorophenyl)-2-propanol is unique due to the specific positioning of the chlorophenyl group, which can influence its reactivity and binding properties. Compared to its analogs, it may exhibit different biological activities and chemical reactivity due to the electronic and steric effects of the substituents .
特性
IUPAC Name |
2-(2-chlorophenyl)-1-[(4-chlorophenyl)methylsulfonyl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2O3S/c1-16(19,14-4-2-3-5-15(14)18)11-22(20,21)10-12-6-8-13(17)9-7-12/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLPAGWWYRPQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=C(C=C1)Cl)(C2=CC=CC=C2Cl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139451 | |
| Record name | 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339276-82-3 | |
| Record name | 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339276-82-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-α-[[[(4-chlorophenyl)methyl]sulfonyl]methyl]-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfanyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B3036291.png)

![2-(2-{[(4-chlorophenyl)sulfinyl]methyl}-1H-1,3-benzimidazol-1-yl)-N-methyl-N-phenylacetamide](/img/structure/B3036294.png)
![2-cyano-N'-[(1E)-(1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B3036295.png)
![2,6-dimethyl-4-{2-[(4-methylphenyl)sulfinyl]acetyl}phenyl N,N-dimethylcarbamate](/img/structure/B3036297.png)

![2,6-dimethyl-4-[2-(phenylsulfanyl)acetyl]phenyl N,N-dimethylcarbamate](/img/structure/B3036299.png)


![3-{[(4-Chlorophenyl)sulfonyl]methyl}-4-nitrobenzenecarbonitrile](/img/structure/B3036304.png)
![2-[(2-Chlorobenzoyl)amino]-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B3036305.png)
![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(2,3-diphenyl-1,2-oxazolidin-5-yl)methanone](/img/structure/B3036308.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienylmethyl)malononitrile](/img/structure/B3036310.png)
![3-Chloro-2-[2-(2-thienyl)ethyl]-5-(trifluoromethyl)pyridine](/img/structure/B3036311.png)
